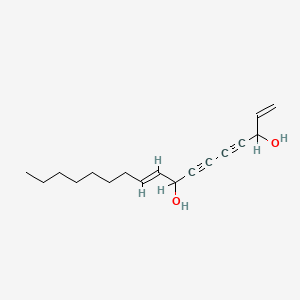

Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Description

Contextualization within Polyacetylene Chemistry

Heptadeca-1,9-dien-4,6-diyne-3,8-diol belongs to the C17-polyacetylenes, a prominent class of oxylipins, which are oxygenated fatty acids. nih.govacs.org Polyacetylenes are characterized by a chain of carbon atoms that includes multiple acetylene (B1199291) (triple bond) units. Specifically, this C17 compound features a 17-carbon aliphatic chain with two triple bonds, two double bonds, and two hydroxyl (-OH) groups, classifying it as a diol. nih.govuni.lu

These compounds are biosynthesized from fatty acids and exhibit significant structural diversity. researchgate.net The presence of both double and triple bonds, along with chiral centers, results in numerous possible isomers, each with potentially different chemical and biological properties. The general structure of falcarinol-type polyacetylenes, to which this compound belongs, is a key area of study in natural product chemistry. researchgate.net

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C17H24O2 |

| Molar Mass | 260.4 g/mol |

| IUPAC Name | (3S,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |

| CAS Number | 55297-87-5 |

| Data sourced from PubChem CID 6436239. nih.gov |

Significance as a Natural Product in Phytochemical Research

This compound is primarily produced by plants, most notably within the Apiaceae, Araliaceae, and Asteraceae families. nih.govacs.org Its presence is a key characteristic of these plant groups, and it often co-occurs with other similar polyacetylenes like falcarinol (B191228) and panaxydiol.

The significance of this compound in phytochemical research stems from its role as a bioactive constituent. Studies have shown that polyacetylenes from these plant families possess a range of biological activities, including antifungal, antibacterial, and anti-inflammatory effects. researchgate.netnih.gov As a result, plants containing this compound are frequently investigated as sources of novel bioactive compounds. mdpi.com For instance, research has identified this compound and its relatives in common vegetables like carrots and medicinal plants such as ginseng. nih.govnih.gov

Table 2: Documented Plant Sources of Falcarinol-Type Polyacetylenes

| Plant Family | Species Examples | Reference |

| Apiaceae | Carrot (Daucus carota), Celery (Apium graveolens), Parsley (Petroselinum crispum) | nih.govnih.gov |

| Araliaceae | Ginseng (Panax ginseng), Ivy (Hedera helix), Schefflera arboricola | nih.govnih.gov |

| Asteraceae | Various species within this large family | acs.org |

Overview of Current Research Landscape and Gaps

The current research landscape for this compound and related C17-polyacetylenes is primarily focused on their biological activities, with a strong emphasis on their potential cytotoxic properties against various cancer cell lines. nih.gov Much of this research has centered on polyacetylenes extracted from commercially important plants like carrots and Panax species. nih.govkoreascience.kr Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are commonly employed to isolate and identify these compounds. koreascience.krkoreascience.kr

Despite this progress, significant gaps in the research remain. While the cytotoxic effects of C17-polyacetylenes are recognized, detailed investigations into their mechanisms of action in specific cancer types, such as human epithelial ovarian cancer, have only emerged more recently. nih.gov Furthermore, while plants like carrots and ginseng are well-studied, many other species within the Apiaceae and Araliaceae families that produce these compounds have received limited scientific attention. researchgate.net There is a need for broader phytochemical screening across these families to discover new structural variants and to fully understand the natural distribution of this compound. The study of the synergistic effects of this compound with other co-occurring polyacetylenes is another area that requires more in-depth research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNQXNAFCBLLV-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30779-95-4 | |

| Record name | 1,9-Heptadecadiene-4,6-diyne-3,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Advanced Isolation Methodologies

Distribution in Plant Families

The occurrence of Heptadeca-1,9-dien-4,6-diyne-3,8-diol and its related polyacetylenes has been documented across several plant families, most notably Apiaceae, Araliaceae, and Asteraceae.

The Apiaceae family, which includes many common vegetables and herbs, is a significant source of falcarindiol-type polyacetylenes.

Daucus carota (Carrot): Carrots are a well-documented source of polyacetylenes, including falcarindiol (B120969). rsc.orgresearchgate.netresearchgate.net Research has confirmed the presence of (Z)-(3R,8S)-falcarindiol in carrot extracts through detailed spectroscopic and chiral HPLC analysis. acs.org It is considered one of the major polyacetylenes in carrots, alongside falcarinol (B191228) and falcarindiol-3-acetate. researchgate.netnih.gov The concentration of these compounds can be highest in the taproot periderm. researchgate.net

Angelica spp.: While direct isolation of this compound from all Angelica species is not extensively documented, the closely related polyacetylene, (3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol (falcarinol), has been reported in Angelica japonica. nih.gov The presence of falcarinol suggests the potential for related diols within this genus.

Aegopodium podagraria (Goutweed): This perennial plant is a known source of falcarindiol. researchgate.netcommanster.eu Studies have identified falcarindiol as a key polyacetylene in the leaves and flowers, with the highest concentrations often found in the flowers. researchgate.netnih.gov

The Araliaceae family, which includes well-known medicinal plants, also harbors this class of compounds.

Panax ginseng (Korean Ginseng): Falcarindiol has been identified in Korean ginseng. acs.org The roots of Panax species are known to contain a variety of polyacetylenes, and a related compound, heptadec-1-en-4,6-diyne-3,9-diol, has also been reported in Panax ginseng. biocrick.com

Oplopanax horridus (Devil's Club): The root bark of this North American shrub has been found to contain several polyacetylenes, including falcarindiol. nih.govacs.org

Neopanax arboreus: A closely related structural variant, Heptadeca-1,9,16-trien-4,6-diyne-3,8-diol, has been reported in Neopanax arboreus.

The Asteraceae family is another source of diverse polyacetylenes.

Artemisia halodendron: A new polyacetylene, identified as (3R,8S)-heptadeca-1,16-dien-4,6-diyne-3,8-diol, was isolated from an ethanol (B145695) extract of this species. nih.govtandfonline.comtandfonline.com This compound is a structural isomer of the more common this compound. The genus Artemisia is recognized for its wide variety of polyacetylenic compounds. mdpi.com

Falcarindiol has also been identified in other plants, such as Notopterygium incisum and Ligusticum wallichiana, highlighting its distribution beyond the most commonly cited families. biocrick.comnih.gov

Table 1: Distribution of this compound and Related Isomers in Various Plant Species

| Plant Family | Species | Common Name | Compound/Isomer Reported | Reference(s) |

|---|---|---|---|---|

| Apiaceae | Daucus carota | Carrot | (3R,8S)-Falcarindiol | rsc.orgacs.org |

| Apiaceae | Aegopodium podagraria | Goutweed | Falcarindiol | researchgate.netnih.gov |

| Araliaceae | Panax ginseng | Korean Ginseng | Falcarindiol | acs.org |

| Araliaceae | Oplopanax horridus | Devil's Club | Falcarindiol | nih.govacs.org |

| Asteraceae | Artemisia halodendron | - | (3R,8S)-heptadeca-1,16-dien-4,6-diyne-3,8-diol | nih.govtandfonline.comtandfonline.com |

Advanced Extraction Techniques for this compound

The isolation of polyacetylenes like this compound requires sophisticated extraction methods that can efficiently separate these lipophilic compounds from complex plant matrices while preserving their chemical integrity. Modern "green" technologies are increasingly favored over traditional solvent-intensive methods.

Supercritical Fluid Extraction (SFE): SFE is an advanced technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov By manipulating pressure and temperature above the critical point of CO₂, its solvating power can be finely tuned to selectively extract target compounds. scispace.com For lipophilic compounds like polyacetylenes, SFE offers high selectivity and efficiency. researchgate.net The use of a co-solvent, such as ethanol, can further enhance the extraction of more polar compounds. scispace.comnih.gov SFE is considered a green technology due to the use of non-toxic, non-flammable, and readily available CO₂, which can be easily removed from the extract by depressurization. nih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (up to 20 MPa) to enhance extraction efficiency. nih.govmdpi.com These conditions keep the solvent in its liquid state, decrease its viscosity, and increase its penetration into the plant matrix, leading to faster and more complete extractions with reduced solvent consumption compared to methods like Soxhlet extraction. nih.govresearchgate.netresearchgate.net Studies on carrots have shown that ASE can be an effective and accelerated sample preparation method for the simultaneous extraction of polyacetylenes and carotenoids. openagrar.de

Table 2: Comparison of Advanced Extraction Techniques for Polyacetylenes

| Technique | Principle | Key Parameters | Advantages |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as a tunable solvent. | Pressure, Temperature, Co-solvent type and percentage, Flow rate. | High selectivity, "Green" solvent, Mild operating temperatures, Easy solvent removal. |

| Pressurized Liquid Extraction (PLE) | Employs liquid solvents at elevated temperature and pressure. | Temperature, Pressure, Solvent type, Extraction time, Number of cycles. | Fast extraction, Reduced solvent volume, High efficiency, Automation possible. |

Chromatographic and Spectroscopic Purification Strategies for Enhanced Purity

Following extraction, a combination of advanced chromatographic techniques is typically required to isolate this compound to a high degree of purity. Spectroscopic methods are then essential for its structural confirmation.

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix. wikipedia.org The stationary liquid phase is retained in the column by a centrifugal field, while the mobile liquid phase is pumped through it. news-medical.net This eliminates irreversible adsorption of the sample to a solid support, leading to high recovery rates and reduced risk of sample degradation. nih.gov High-performance countercurrent chromatography (HPCCC) is a modern iteration of this technique that provides high-resolution separations and is well-suited for the fractionation of crude plant extracts containing polyacetylenes like falcarindiol from sources such as Oplopanax horridus. nih.govacs.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a high-resolution purification technique used to isolate specific compounds from a complex mixture or a pre-fractionated extract. nih.gov It is often used as a final polishing step following other chromatographic methods like CCC to achieve very high purity (>99%). nih.gov Both normal-phase and reversed-phase modes can be employed, with the choice of stationary phase (e.g., C18) and mobile phase gradient being critical for successful separation of polyacetylene isomers. rsc.org

Spectroscopic Identification:

Nuclear Magnetic Resonance (NMR): One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR spectroscopy are indispensable for the complete structural elucidation of the isolated compound. rsc.orgscielo.br These techniques provide detailed information about the carbon skeleton, the connectivity of atoms, and the stereochemistry of the molecule, which is crucial for distinguishing between different isomers. acs.org

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the compound and to study its fragmentation patterns. nih.gov Techniques like electrospray ionization (ESI) are common. Tandem mass spectrometry (MS/MS) provides specific product ions that can be used for structural confirmation and quantitative analysis. nih.govresearchgate.net For falcarindiol, characteristic fragmentation pathways, such as the cleavage of the C3-C4 and C7-C8 bonds, have been identified. nih.gov

Table 3: Overview of Purification and Identification Methodologies

| Methodology | Technique | Primary Function |

|---|---|---|

| Chromatographic Purification | Countercurrent Chromatography (CCC) | Initial fractionation of crude extracts, high sample recovery. |

| Preparative HPLC | Final purification to achieve high purity, separation of isomers. | |

| Spectroscopic Identification | Nuclear Magnetic Resonance (NMR) | Complete structural elucidation, stereochemical assignment. |

| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation via fragmentation. |

Table of Compounds

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has emerged as an efficient method for the separation and purification of natural products. nih.govwikipedia.org This technique utilizes a biphasic solvent system and relies on centrifugal force to retain the stationary liquid phase while the mobile phase is pumped through, enabling separation based on the differential partitioning of compounds between the two immiscible liquid phases. wikipedia.org

Other Advanced Separation Methods

Beyond conventional techniques, other advanced separation methodologies hold significant potential for the efficient isolation of falcarindiol.

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com SFC offers several advantages over traditional liquid chromatography, including faster separations, reduced organic solvent consumption, and lower operating pressures. researchgate.netyoutube.com The technique is particularly well-suited for the separation of non-polar to moderately polar compounds, making it a viable candidate for the purification of polyacetylenes like falcarindiol. Preparative SFC has been increasingly adopted for impurity isolation and purification in various industries due to its speed and efficiency. researchgate.net

Centrifugal Partition Chromatography (CPC) , a technique closely related to HSCCC, also operates on the principle of liquid-liquid partitioning without a solid support. mdpi.comresearchgate.net CPC instruments are characterized by their robust design and have been successfully used for the isolation of a wide range of natural products with high purity and recovery. mdpi.comresearchgate.net

The coupling of different chromatographic techniques, such as Liquid Chromatography with Supercritical Fluid Chromatography (LC-SFC) , represents another advanced approach. This two-dimensional setup can provide significantly higher orthogonality and peak capacity, which is ideal for resolving complex mixtures and separating isomers. chromatographyonline.com Given the presence of multiple related polyacetylenes in plant extracts, such hyphenated techniques could be invaluable for the specific isolation of falcarindiol.

Advanced Separation Methodologies and Their Potential for Falcarindiol Isolation

| Technique | Principle | Potential Advantages for Falcarindiol Isolation | Reference |

|---|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | No irreversible adsorption, high sample loading capacity, high recovery. | nih.govwikipedia.org |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Fast separations, reduced solvent consumption, suitable for non-polar to moderately polar compounds. | youtube.comresearchgate.net |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partition chromatography without a solid support. | High purity and recovery for a wide range of natural products. | mdpi.comresearchgate.net |

| Liquid Chromatography-Supercritical Fluid Chromatography (LC-SFC) | Two-dimensional chromatography combining LC and SFC. | High orthogonality, enhanced peak capacity, ideal for complex mixtures and isomer separation. | chromatographyonline.com |

Biosynthesis of Heptadeca 1,9 Dien 4,6 Diyne 3,8 Diol

Fatty Acid Precursor Pathways

The journey to falcarindiol (B120969) begins with primary lipid metabolism. In plants, saturated fatty acids are synthesized in the plastids by fatty acid synthase (FAS) complexes, which utilize malonyl units to build acyl chains, primarily producing 16- and 18-carbon fatty acids. nih.gov The C18 saturated fatty acid, stearic acid (as stearoyl-ACP), is a key product.

The direct precursor for the polyacetylene pathway is the C18 unsaturated fatty acid, oleic acid. nih.gov Isotopic tracer studies have confirmed that polyacetylenes are derived from fatty acids, with linoleic acid being identified as a primary precursor for falcarin-type polyacetylenes. nih.govresearchgate.net The biosynthesis is initiated by the conversion of oleic acid to linoleic acid, a reaction catalyzed by the enzyme fatty acid desaturase 2 (FAD2). nih.govnih.gov This establishes the initial pattern of unsaturation required for subsequent modifications.

Enzymology of Polyacetylene Formation

The conversion of common fatty acids into complex polyacetylenes involves a unique set of enzymes, primarily divergent fatty acid desaturases that have evolved to catalyze the formation of carbon-carbon triple bonds (alkynyl groups). nih.govnih.gov These enzymes are central to the biosynthesis of falcarindiol and related compounds.

Significant progress in understanding the enzymology of this pathway has come from studies on the carrot (Daucus carota). oup.com Given that desaturases are responsible for introducing double and triple bonds, researchers have focused on the fatty acid desaturase (FAD2) gene family. plantae.org

Mining the carrot genome revealed an unusually large FAD2 gene family, comprising 24 members. nih.govoup.com By analyzing the gene expression profiles in different carrot tissues, scientists identified genes that were highly expressed in the root periderm, the primary site of falcarindiol and falcarinol (B191228) accumulation. nih.govplantae.orgnih.gov

Subsequent heterologous expression of six candidate genes in yeast and Arabidopsis thaliana led to the functional characterization of enzymes that catalyze the crucial early steps of the pathway. nih.govoup.comoup.com These findings are summarized in the table below.

Table 1: Characterized FAD2-Type Enzymes in Carrot Polyacetylene Biosynthesis

| Gene/Enzyme Class | Function | Substrate | Product |

|---|---|---|---|

| Canonical FAD2 | Δ12 Desaturase | Oleic acid | Linoleic acid |

| Divergent FAD2-like Acetylenase (3 identified) | Acetylenase | Linoleic acid | Crepenynic acid |

| Bifunctional FAD2 (2 identified) | Δ12 and Δ14 Desaturase | Crepenynic acid | Dehydrocrepenynic acid |

This table summarizes findings from studies where candidate genes from Daucus carota were expressed in heterologous systems to determine their enzymatic function in the polyacetylene biosynthetic pathway. nih.govoup.com

These discoveries provided the first molecular evidence for the enzymatic steps leading from a common fatty acid to a key polyacetylene intermediate, dehydrocrepenynic acid. nih.gov

The key enzymatic transformations in the biosynthesis of falcarindiol are desaturation (forming a double bond) and acetylenation (forming a triple bond). These reactions are catalyzed by membrane-bound desaturase enzymes. nih.gov

Desaturation: Fatty acid desaturases are non-heme diiron enzymes that catalyze the dehydrogenation of a single carbon-carbon bond to a double bond. nih.govwikipedia.org The process is O2-dependent and involves a multi-enzyme complex that includes the desaturase, cytochrome b5, and a cytochrome b5 reductase, which facilitates electron transfer. nih.govyoutube.com

Acetylenation: The formation of the characteristic triple bonds in polyacetylenes is believed to be catalyzed by specialized FAD2-like enzymes known as acetylenases. nih.gov The mechanism is thought to be a direct net dehydrogenation of a pre-existing cis-alkene (double bond). nih.gov These divergent desaturases have evolved to perform this highly specialized and energetically demanding reaction. nih.gov

Biosynthetic Pathway Elucidation and Regulation

While the initial steps are now characterized, the full biosynthetic pathway to falcarindiol is not completely resolved and includes several hypothesized steps. researchgate.netmdpi.com The proposed pathway begins with linoleic acid and proceeds through key intermediates.

Table 2: Proposed Biosynthetic Pathway to Falcarindiol

| Order | Compound Name | Key Transformation | Status |

|---|---|---|---|

| 1 | Linoleic Acid | Starting Precursor | Confirmed |

| 2 | Crepenynic Acid | Acetylenation of double bond | Characterized |

| 3 | Dehydrocrepenynic Acid | Desaturation (double bond formation) | Characterized |

| 4 | Falcarinone | Hypothesized hydroxylation & other steps | Hypothesized |

| 5 | Falcarinol | Reduction of ketone | Hypothesized |

| 6 | Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) | Hydroxylation | Hypothesized |

This table outlines the sequential steps from the precursor linoleic acid to the final compound, noting which steps are supported by direct enzymatic evidence and which remain putative. researchgate.net

The pathway is tightly regulated, with evidence pointing to tissue-specific control. In carrots, falcarindiol and its biosynthetic genes are found predominantly in the root periderm, suggesting this is the primary site of synthesis. plantae.orgnih.gov This localization is consistent with the proposed role of these compounds in plant defense against soil-borne pathogens. plantae.org Recently developed computational tools that integrate genomics, transcriptomics, and metabolomics are being used to further elucidate this and other complex plant metabolic pathways. ioplus.nlmaastrichtuniversity.nl

Metabolic Engineering Approaches for Enhanced Production

The identification of biosynthetic genes opens the door to metabolic engineering, which aims to manipulate cellular chemistry to increase the production of desired compounds. lbl.gov Such approaches could be used to create crops with enhanced defensive properties or to produce high-value polyacetylenes in microbial or plant-based systems. oup.comnih.gov

One promising strategy for enhanced production is the use of hairy root cultures. A study using Rhizobium rhizogenes to induce hairy root cultures in various carrot cultivars demonstrated a significant potential for in vitro production of falcarin-type polyacetylenes. researchgate.netresearchgate.net Key findings from this research include:

Hairy root cultures were capable of producing large amounts of polyacetylenes. researchgate.net

Compared to the parent plant tissues, the concentration of falcarinol (a closely related polyacetylene) was increased up to 30-fold in hairy roots derived from certain carrot genotypes. researchgate.netresearchgate.net

While falcarinol levels were highly increased, falcarindiol levels were not significantly enhanced in these cultures, indicating differential regulation or bottlenecks in the downstream pathway. researchgate.net

These results show that hairy root cultures are a viable platform for producing these compounds and for studying the function of candidate genes involved in their biosynthesis. researchgate.netresearchgate.net Further metabolic engineering efforts in both plants and microorganisms like Saccharomyces cerevisiae could optimize yields by expressing key biosynthetic genes and overcoming regulatory hurdles. lbl.govmdpi.com

Chemical Synthesis and Stereochemical Elucidation of Heptadeca 1,9 Dien 4,6 Diyne 3,8 Diol and Its Analogs

Total Synthesis Strategies

The total synthesis of heptadeca-1,9-dien-4,6-diyne-3,8-diol and its related compounds has been achieved through multiple routes, often involving the strategic coupling of smaller, chiral fragments. A key transformation in many of these syntheses is the Cadiot-Chodkiewicz coupling, which efficiently constructs the core diyne moiety. acs.org

The absolute configuration of naturally occurring this compound, also known as panaxytriol (B31408), has been confirmed as (3R,9R,10R)-heptadec-1-ene-4,6-diyne-3,9,10-triol through enantioselective synthesis. hku.hk These synthetic routes are designed to control the stereochemistry at the three chiral centers of the molecule. An efficient synthesis of panaxytriol and its seven stereoisomers has been accomplished, with key steps including the opening of vicinal hydroxy epoxides and the stereospecific opening of epoxides with perchloric acid. researchgate.net The Cadiot-Chodkiewicz cross-coupling of chiral terminal alkynes with bromoalkynes is a pivotal step in these syntheses. researchgate.net

Furthermore, enantioselective synthesis has been employed to prepare possible diastereomers of a related natural product, heptadeca-1-ene-4,6-diyne-3,8,9,10-tetrol. nih.gov This work was instrumental in revising the proposed structure of the natural product isolated from Hydrocotyle leucocephala. nih.gov The synthesis of (3S,8R,9R,10R)-Heptadeca-1-ene-4,6-diyne tetrol and its 3-epimer has also been reported, further contributing to the library of stereochemically defined polyacetylenes. researchgate.net

The development of these enantioselective routes has been crucial for creating a structure-activity relationship (SAR) map for panaxytriol and its analogs. acs.org For instance, the synthesis and evaluation of various analogs have revealed that the C3 hydroxyl group may not be essential for its biological activity. nih.govacs.org

A unified enantioselective strategy for the synthesis of heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol and its related congeners has been developed, highlighting the application of proline-catalyzed aminoxylation as a key step. researchgate.net This organocatalytic reaction is instrumental in creating chiral building blocks necessary for the total synthesis of complex natural products. nih.gov Proline catalysis offers a powerful and environmentally friendly method for asymmetric synthesis, operating under mild conditions. nih.gov

The proline-catalyzed α-aminoxylation of ketones, using nitrosobenzene (B162901) as the oxygen source, followed by in situ reduction, yields enantiomerically pure 1,2-diols. nih.govnih.gov These diols are versatile intermediates that can be further elaborated into more complex structures. nih.gov This methodology has been successfully applied in an iterative approach to synthesize both syn- and anti-1,3-polyols with high enantioselectivity and stereoselectivity. nih.gov This approach, which combines proline-catalyzed α-aminoxylation with the Horner-Wadsworth-Emmons olefination, provides access to γ-hydroxy esters, which are valuable precursors for polyketides and other natural products. nih.gov

Cross-metathesis has emerged as a powerful tool in the synthesis of polyacetylenic natural products, including analogs of this compound. researchgate.net This reaction, catalyzed by ruthenium complexes such as the Grubbs catalyst, allows for the efficient formation of carbon-carbon double bonds. organic-chemistry.org It involves the intermolecular exchange of alkylidene fragments between two different alkenes. uwindsor.ca

In the context of polyacetylene synthesis, cross-metathesis has been utilized to construct the diene or enyne moieties present in these molecules. researchgate.net The reaction is valued for its functional group tolerance and its ability to proceed under mild conditions. uwindsor.ca A notable application is in the synthesis of functionalized olefins by coupling two different terminal alkenes, where one is often used in excess to drive the reaction towards the desired cross-coupled product. illinois.edu

While cross-metathesis can sometimes lead to a mixture of products, including homodimers, strategies have been developed to enhance the selectivity for the desired cross-coupled product. organic-chemistry.orgillinois.edu The choice of catalyst and reaction conditions plays a crucial role in achieving high yields and stereoselectivity. organic-chemistry.org

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds and has found application in the synthesis of this compound analogs. researchgate.net This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide to produce an alkene. researchgate.netdiva-portal.org

In a unified enantioselective route to heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol and its congeners, the Wittig reaction serves as a key step. researchgate.net This olefination method is particularly useful for introducing the terminal vinyl group often found in these polyacetylenic natural products. nih.gov The reaction is known for its reliability and broad substrate scope, accommodating a variety of functional groups present in complex molecules. researchgate.netnih.gov

Modern variations of the Wittig reaction, including those utilizing visible-light photoredox catalysis, have expanded its utility by offering milder and more efficient conditions. nih.gov These advancements allow for the olefination of aldehydes with alkyl halides in a one-pot system, avoiding the separate preparation of the Wittig reagent. nih.gov

Catalytic dihydroxylation is a pivotal transformation in the synthesis of this compound and its analogs, as it is employed to introduce the vicinal diol functionality with controlled stereochemistry. researchgate.net The Sharpless asymmetric dihydroxylation is a particularly powerful method for this purpose, enabling the enantioselective synthesis of chiral diols from alkenes. nih.govwikipedia.orgencyclopedia.pub This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.org

The Sharpless asymmetric dihydroxylation has been a key step in the total synthesis of numerous natural products, where the resulting vicinal diols serve as crucial intermediates. nih.govmdpi.com The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. wikipedia.org The reaction is often performed with a catalytic amount of osmium tetroxide, which is regenerated by a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide. wikipedia.org

In the synthesis of this compound analogs, catalytic dihydroxylation is used to construct the C-9, C-10 diol with the desired stereoconfiguration. researchgate.net The reliability and high enantioselectivity of this method make it an indispensable tool for the stereocontrolled synthesis of complex polyol-containing natural products. wikipedia.orgorganic-chemistry.org

The biosynthesis of polyacetylenes, including this compound, is believed to originate from fatty acid precursors through a series of desaturation and modification steps. nih.gov While a complete biomimetic total synthesis of this specific compound is not extensively documented, the principles of biosynthesis guide synthetic strategies. These biomimetic approaches aim to mimic the proposed natural pathway to construct the molecule.

Isotopic tracer experiments have shown that the majority of polyacetylenic natural products are derived from fatty acids and polyketides. nih.gov The formation of the characteristic carbon-carbon triple bonds is thought to occur through the action of desaturase enzymes. nih.gov These enzymes introduce unsaturation into the fatty acid chain, which is then further modified to yield the final polyacetylene structure.

Synthetic efforts can be inspired by these biosynthetic hypotheses. For example, starting from long-chain fatty acids or their derivatives and employing a sequence of oxidation and elimination reactions could mimic the desaturation steps. While not strictly enzymatic, such a chemical approach would be considered biomimetic in its conceptual framework. The localization of polyacetylenes in specific plant tissues suggests they are secondary metabolites, and understanding their natural formation provides valuable insights for laboratory synthesis. nih.gov

Interactive Data Tables

Table 1: Key Synthetic Reactions in the Total Synthesis of this compound and its Analogs

| Reaction | Reagents/Catalysts | Purpose in Synthesis | Reference |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt, amine base | Construction of the diyne core | acs.org |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), chiral ligand (e.g., (DHQD)₂PHAL), co-oxidant (e.g., K₃[Fe(CN)₆]) | Enantioselective formation of vicinal diols | nih.govwikipedia.orgmdpi.com |

| Proline-Catalyzed Aminoxylation | Proline, nitrosobenzene | Asymmetric introduction of a hydroxyl group adjacent to a carbonyl | nih.govnih.gov |

| Wittig Reaction | Phosphonium ylide, aldehyde/ketone | Formation of carbon-carbon double bonds (olefination) | researchgate.netresearchgate.net |

| Cross-Metathesis | Grubbs catalyst (Ru-based) | Formation of carbon-carbon double bonds between two different alkenes | organic-chemistry.orguwindsor.ca |

Challenges and Innovations in Synthetic Methodology

The synthesis of polyacetylenic compounds like this compound is fraught with challenges. The presence of the conjugated diyne system, vinyl groups, and multiple stereocenters requires precise control over reaction conditions to avoid side reactions, such as polymerization, decomposition, and epimerization. Modern polymer synthesis, in general, faces the challenge of controlling molecular-level structures and macroscopic features simultaneously. rsc.org

A primary difficulty in the synthesis of polyesters and related compounds from secondary diols, such as the 3,8-diol in the target molecule, is their inherently low reactivity. researchgate.net This can lead to difficulties in achieving high molecular weight polymers or desired complex structures. researchgate.net Innovations to overcome this include the in-situ formation of more reactive intermediates. For instance, adding an aryl alcohol to diol and diacid monomers can generate reactive aryl esters during esterification, which then facilitates chain growth during polycondensation. researchgate.net While this specific example pertains to polyester (B1180765) synthesis, the underlying principle of enhancing the reactivity of secondary hydroxyl groups is a key innovation applicable to the synthesis of complex molecules like this compound and its derivatives.

Stereochemical Assignments and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms (stereochemistry) in this compound is critical for understanding its biological activity. Several powerful techniques are employed for this purpose, often involving chemical derivatization followed by spectroscopic analysis.

Modified Mosher's Method

The modified Mosher's method is a widely used Nuclear Magnetic Resonance (NMR) technique to determine the absolute configuration of chiral secondary alcohols. nih.govmdpi.com The method involves converting the alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov

The fundamental principle lies in analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons located near the newly formed chiral center. researchgate.net For acyclic 1,3-diols, the Δδ values are systematically arranged as predicted by the model, allowing for a reliable assignment of the absolute configuration for syn-diols. nih.gov However, the method can be less reliable for acyclic anti-1,3-diols, where the Δδ values may be arranged irregularly. nih.gov In such cases, it serves as a complementary technique to other methods like CD spectroscopy. nih.gov

Table 1: Application of Modified Mosher's Method to a Generic 1,3-Diol This table illustrates the expected data from a Mosher's method analysis. The signs of the Δδ values are used to assign the absolute configuration.

| Proton Group | δ (S-MTPA ester) | δ (R-MTPA ester) | Δδ (δS - δR) | Inferred Configuration |

|---|---|---|---|---|

| Protons L¹ | Positive | Negative | > 0 | R |

Acetonide Formation

Acetonide formation is a chemical technique used primarily to determine the relative stereochemistry of 1,2- and 1,3-diols. wikipedia.orgrsc.org The diol is reacted with acetone (B3395972) or a derivative like 2,2-dimethoxypropane (B42991) under acidic conditions to form a cyclic isopropylidene ketal, known as an acetonide. wikipedia.orgpearson.compearson.com

The relative stereochemistry of the original diol (syn or anti) influences the conformation of the resulting six-membered acetonide ring. This, in turn, leads to characteristic chemical shifts in the ¹³C NMR spectrum for the quaternary ketal carbon and the two methyl groups of the acetonide. The method developed by Rychnovsky and Evans allows for the assignment of the diol's relative configuration based on these predictable ¹³C NMR chemical shifts. rsc.org For example, the acetonide of an anti-1,3-diol was confirmed by its characteristic ¹³C NMR signals at δc 100 for the quaternary carbon and δc 24.7 and 24.8 for the methyl groups. rsc.org

Table 2: Characteristic ¹³C NMR Chemical Shifts for Diol Acetonides Data based on the Rychnovsky and Evans method for determining relative 1,3-diol stereochemistry. rsc.org

| Diol Stereochemistry | Acetonide Quaternary Carbon (δc) | Acetonide Methyl Groups (δc) |

|---|---|---|

| syn | ~98-99 | ~19, ~30 |

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. scispace.com The resulting CD spectrum is highly sensitive to the molecule's stereochemistry.

For polyacetylenes, the helical arrangement of the conjugated system can give rise to strong CD signals, making it an effective tool for assigning chirality. acs.orgacs.org The formation of predominantly one-handed helical structures in polyacetylene backbones is crucial for generating intense chiroptical properties. acs.org Theoretical simulations are often used alongside experimental data to interpret the CD spectra and assign the absolute configuration of chiral molecules. scispace.com The combination of CD spectroscopy with other methods, such as the modified Mosher's method, provides a robust approach for the complete stereochemical elucidation of complex acyclic 1,3-diols. nih.gov

Other Spectroscopic and Chemical Derivatization Methods

Beyond the specific methods mentioned, a suite of other spectroscopic techniques is essential for structural elucidation.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the relative positions of functional groups. Two-dimensional NMR techniques (e.g., COSY, HMBC, HSQC) are used to establish connectivity within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups, such as hydroxyl (-OH) and alkyne (C≡C) bonds.

Chemical Degradation: In some cases, complex molecules are chemically broken down into smaller, more easily identifiable fragments. rsc.org The stereochemistry of these fragments can be determined, and the information is then pieced together to deduce the structure of the original molecule. rsc.org

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological function, chemists synthesize a variety of structural analogs and derivatives. These studies, known as Structure-Activity Relationship (SAR) studies, involve systematically modifying parts of the molecule and observing how these changes affect its activity.

Analogs of the target compound, such as the closely related falcarinol (B191228) ((S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol), are of significant interest. nist.govnih.gov Research on falcarinol and its derivatives, like falcarindiol (B120969) and falcarinone, has been conducted to probe their biological effects. nih.gov Similarly, other polyacetylenic diols isolated from natural sources like Korean ginseng, such as Heptadeca-1,8-dien-4,6-diyne-3,10-diol, serve as important models for SAR studies. nih.gov By synthesizing analogs with variations in chain length, degree of unsaturation, and the position and stereochemistry of the hydroxyl groups, researchers can identify the key structural features required for biological activity.

Mechanistic Biological Activity Studies Non Clinical

Antifungal and Antimicrobial Mechanisms

Falcarindiol (B120969) (Heptadeca-1,9-dien-4,6-diyne-3,8-diol) is a polyacetylene that demonstrates notable antifungal and antimicrobial properties. It is naturally found in plants from the Apiaceae family, such as carrots and parsnips, where it contributes to the plant's defense systems. wikipedia.orgwikipedia.orgnih.gov

Falcarindiol has demonstrated clear antifungal activity against a range of fungi. It is particularly recognized for its inhibitory effects against Mycocentrospora acerina, a plant pathogen responsible for causing liquorice rot in carrots and black rot in parsnips. wikipedia.orgwikipedia.orgcabidigitallibrary.org Studies have confirmed that falcarindiol isolated from carrot roots shows antifungal activity towards M. acerina. wikipedia.org Further research has explored its efficacy against fungi that infect humans. In one study, falcarindiol exhibited specific antifungal effects against various dermatophytes, including strains of Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 100μg/ml. nih.gov

Table 1: Antifungal Activity of Falcarindiol

| Fungal Species | Observed Effect | Source |

|---|---|---|

| Mycocentrospora acerina | Inhibits growth; acts as a defense compound in carrots. | wikipedia.org |

| Dermatophytes (various) | Antifungal effect with MIC values between 1.56-100μg/ml. | nih.gov |

| Alternaria alternata | Inhibitory effect with an IC50 ranging from 34 to 102 μM. | nih.gov |

The antimicrobial action of falcarindiol is attributed to several molecular mechanisms. One proposed mechanism against fungi relates to lipid metabolism. nih.gov More directly, studies using a SYTOX green assay have shown that falcarindiol can induce permeabilization of the plasma membrane in fungal cells. researchgate.net

Beyond its antifungal capabilities, falcarindiol also interacts with bacterial systems. It has been found to inhibit quorum sensing—a cell-to-cell communication process that regulates virulence—in the bacterium Pseudomonas aeruginosa. Specifically, falcarindiol at a concentration of 12.5 μM was sufficient to inhibit the production of the Pseudomonas Quinolone Signal (PQS), which in turn affects the expression of virulence genes and biofilm formation. taylorandfrancis.com Furthermore, falcarindiol significantly reduces the production of pyocyanin, a major virulence factor in P. aeruginosa, by inhibiting the expression of the phzA1 and phzA2 genes involved in its biosynthesis. nih.gov This suppression of virulence factors contributes to a decrease in the pathogenicity of the bacterium. nih.gov

Falcarindiol is a key component of the innate defense system in several plants, particularly those in the Apiaceae family. wikipedia.org It functions as a phytoalexin, a substance produced by plants to defend against pathogenic microorganisms. Found in carrots, parsnips, and other related vegetables, falcarindiol helps protect the roots from fungal infections. wikipedia.orgnih.govtaylorandfrancis.com For instance, the presence of falcarindiol in parsnips is associated with defense against fungal pathogens like Mycocentrospora acerina. wikipedia.org

A detailed study investigating the response of carrots to infection by M. acerina revealed a complex defense mechanism. While levels of falcarindiol and a related compound, falcarinol (B191228), did not increase post-infection, another phytoalexin, 6-methoxymellein, did accumulate significantly in the infected tissue. researchgate.netnih.gov This suggests that falcarindiol may act as a constitutive, or baseline, defense compound rather than an induced one in response to this specific pathogen.

Anti-Inflammatory and Immunomodulatory Mechanisms (in vitro)

The anti-inflammatory and immunomodulatory properties of polyacetylenes are a significant area of research. These compounds have been shown to modulate various aspects of the immune response in vitro.

Inhibition of Inflammatory Mediators (e.g., NO, TNF-α, IL-6)

A hallmark of inflammation is the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Numerous plant-derived compounds have demonstrated the ability to inhibit the production of these molecules in immune cells like macrophages. mdpi.comfrontiersin.orgnih.gov For example, diterpenes have been shown to inhibit NO production in LPS-activated macrophages. nih.gov Similarly, fucoidan (B602826) extracts have been observed to suppress the production of TNF-α, IL-1β, and IL-6 in human peripheral blood mononuclear cells. mdpi.com Given the structural similarities and shared biological activities with other anti-inflammatory natural products, it is plausible that this compound exerts its anti-inflammatory effects through the inhibition of these key inflammatory mediators. The blockade of cytokines like TNF-α and IL-6 is a validated therapeutic strategy for many immune-mediated inflammatory diseases. nih.gov

Data Tables

Table 1: Effects of Related Natural Compounds on Inflammatory Mediators

| Compound/Extract | Cell Line/System | Mediator(s) Inhibited | Reference |

| Diterpenes | LPS-activated macrophages | Nitric Oxide (NO) | nih.gov |

| Fucoidan Extracts | Human PBMCs | TNF-α, IL-1β, IL-6 | mdpi.com |

| Andrographolide | Microglia and macrophages | IL-12, TNF-α, PGE2, NO, COX-2, iNOS | frontiersin.org |

Table 2: Modulation of Cellular Signaling by Natural Compounds

| Compound | Cell Line | Pathway(s) Affected | Effect | Reference |

| Chrysoeriol | B16F10 melanoma cells | ERK, MITF | Suppression of ERK phosphorylation, modulation of MITF | researchgate.net |

| α-MSH-PE38KDEL | A375 cells | Erk1/2, MITF | Activation of Erk1/2, inhibition of MITF | dovepress.com |

NF-κB Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory process, and its inhibition is a key target for anti-inflammatory compounds. Research on falcarinol-type polyacetylenes has indicated their potential to modulate this critical pathway.

Studies have shown that falcarindiol (FaDOH) can interfere with the activation of the NF-κB pathway. In one study involving rat primary astrocytes, FaDOH was found to reduce the activation of NF-κB induced by lipopolysaccharide (LPS) and interferon-gamma (IFNγ). nih.gov The anti-neoplastic effects of FaDOH observed in a rat model of colorectal cancer are also believed to be linked to its ability to inhibit pro-inflammatory markers within the NF-κB signaling pathway, such as TNFα and interleukin-6. frontiersin.org While the precise mechanism of inhibition can vary between cell types, a review of related polyacetylenes suggests a general mechanism involving the downregulation of NF-κB activity in M1 macrophages. nih.gov This includes inhibiting the degradation of IκB-α (inhibitor of kappa B) and preventing the nuclear accumulation of the p65 subunit, which are crucial steps for NF-κB to become active and initiate the transcription of pro-inflammatory genes. nih.gov

However, it is noteworthy that not all studies have observed this inhibitory effect. For instance, one investigation using murine macrophage RAW 264.7 cells found that FaDOH did not affect the LPS-induced activation of the NF-κB pathway, suggesting that its anti-inflammatory actions in this specific cell line may be mediated by other signaling routes like the JNK, ERK, and STAT pathways. nih.gov

Antioxidant Mechanisms at the Cellular Level

Falcarindiol has been shown to exert significant antioxidant effects at the cellular level, primarily through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway is a master regulator of cellular defense against oxidative stress.

While direct scavenging of ROS by falcarindiol is a plausible component of its antioxidant activity, the more significant mechanism identified in research is its ability to bolster the cell's own antioxidant defense systems. By activating the Nrf2 pathway, falcarindiol induces the expression of a suite of cytoprotective genes that are responsible for neutralizing ROS and detoxifying harmful electrophiles. This indirect mechanism provides a more sustained and potent protection against oxidative stress compared to direct scavenging alone.

The primary antioxidant mechanism of falcarindiol involves the modulation of antioxidant enzyme expression. Falcarindiol is a potent activator of the Nrf2/ARE pathway. bohrium.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1). bohrium.com Falcarindiol, acting as an electrophile, covalently modifies a specific cysteine residue (Cys151) on the Keap1 protein through S-alkylation. bohrium.comnih.gov This modification inactivates Keap1, preventing it from targeting Nrf2 for degradation. bohrium.comnih.gov As a result, Nrf2 stabilizes, accumulates in the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. bohrium.comnih.gov

This leads to the induction of several antioxidant enzymes (AOEs) and phase 2 drug-metabolizing enzymes (DMEs), such as catalase, glutathione (B108866) S-transferase, and NAD(P)H:quinone oxidoreductase 1. bohrium.com Pre-treatment of rat liver cells with falcarindiol was shown to mitigate the cytotoxicity induced by the toxic quinone menadione, demonstrating a clear cytoprotective effect. bohrium.com

| Feature | Observation | Source |

| Target Protein | Keap1 (Kelch-like ECH-associated protein 1) | bohrium.comnih.gov |

| Mechanism | Covalent modification (S-alkylation) of Cys151 residue in Keap1 | bohrium.comnih.gov |

| Key Transcription Factor | Nrf2 (Nuclear factor erythroid 2-related factor 2) | bohrium.comnih.gov |

| Cellular Outcome | Nuclear accumulation of Nrf2 and activation of the Antioxidant Response Element (ARE) | bohrium.com |

| Resulting Action | Induction of antioxidant and phase 2 drug-metabolizing enzymes | bohrium.com |

Neuroprotective Potential and Associated Mechanisms (in vitro)

In vitro studies have revealed that falcarindiol possesses neuroprotective potential through its interaction with the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain.

Falcarindiol has been identified as a potent allosteric modulator of GABA(A) receptors in cultured rat hippocampal neurons. nih.govacs.org It does not act as a direct agonist but rather modifies the receptor's response to GABA. Research has shown that falcarindiol significantly increases the amplitude of miniature inhibitory postsynaptic currents (mIPSCs) and prolongs their decay kinetics. nih.govacs.org

When tested with direct application of GABA, falcarindiol enhanced the amplitude of currents elicited by low (3 μM) concentrations of GABA. nih.govacs.org Conversely, it reduced the currents evoked by a saturating (10 mM) concentration of GABA. nih.govacs.org Further kinetic analysis showed that falcarindiol increases the rate and extent of receptor desensitization. nih.govacs.org This complex modulatory profile suggests that falcarindiol can fine-tune inhibitory neurotransmission, potentially protecting neurons from excitotoxicity by enhancing basal inhibition while preventing excessive receptor activation.

| Parameter | Effect of Falcarindiol | Source |

| mIPSC Amplitude | Significantly increased | nih.govacs.org |

| mIPSC Decay Kinetics | Prolonged | nih.govacs.org |

| Current from low GABA (3 μM) | Enhanced amplitude | nih.govacs.org |

| Current from high GABA (10 mM) | Reduced amplitude | nih.govacs.org |

| Receptor Kinetics | Upregulated rate and extent of desensitization | nih.govacs.org |

Histamine-Release Inhibition Activity (of related polyacetylenes)

The potential for polyacetylenes to inhibit the release of histamine (B1213489) from mast cells has been a topic of interest due to the role of histamine in allergic and inflammatory reactions. Mast cell stabilizers prevent the degranulation of mast cells, thereby blocking the release of histamine and other inflammatory mediators. While various natural compounds, such as certain flavonoids, have been shown to possess this activity, scientific literature from the conducted searches does not currently provide direct evidence that falcarindiol or its closely related polyacetylenes inhibit histamine release from mast cells. This remains a hypothetical area of activity that requires future investigation to be substantiated.

Investigation of Cellular Uptake and Biotransformation (in vitro/preclinical)

The cellular uptake and subsequent biotransformation of a compound are critical determinants of its biological activity and downstream effects. For the polyacetylenic oxylipin, this compound, also known as Falcarindiol, in vitro studies have begun to shed light on its interaction with and effects on various cell types. As a lipophilic compound, it is anticipated to accumulate in adipose tissue. nih.gov Investigations have utilized human cell lines, including human mesenchymal stem cells (hMSCs) and human colon adenocarcinoma cells (HT-29), to explore its impact on cellular processes. nih.gov

Studies have shown that Falcarindiol can be taken up by cells and exert biological activity. nih.govresearchgate.net For instance, research using Raman imaging on human mesenchymal stem cells treated with Falcarindiol demonstrated changes within the cells over a 24-hour period, substantiating its cellular uptake and subsequent biological action. nih.govresearchgate.net The compound is noted for its highly unsaturated and electrophilic structure, which allows it to be a potent alkylating agent, capable of covalently binding to proteins and other biomolecules, a characteristic that may contribute to its cytotoxic and anti-inflammatory activities. nih.gov

Despite the investigations into the biological effects of this compound within cellular models, detailed metabolomic profiling of its cellular transformations is not extensively documented in publicly available scientific literature. Current research has focused more on the compound's downstream effects, such as the induction of endoplasmic reticulum stress and the unfolded protein response, rather than on the specific metabolites formed from its biotransformation. nih.gov

While the biotransformation of oxylipins, in general, is a known area of study, with metabolic pathways involving cytochrome P450 (CYP), lipoxygenase (LOX), and ω/(ω-1)-hydroxylase, specific data on the metabolic fate of this compound is scarce. nih.gov There are no detailed reports identifying the specific metabolites that arise from the cellular processing of this particular polyacetylene. Therefore, a comprehensive data table on its cellular metabolites cannot be constructed at this time.

Future research employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) in conjunction with in vitro metabolic stability assays using liver microsomes or other cellular fractions would be necessary to elucidate the metabolic pathways of this compound and identify its transformation products. frontiersin.org

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Position and Stereochemistry on Bioactivity

The presence and spatial orientation of hydroxyl groups on the heptadeca-1,9-dien-4,6-diyne-3,8-diol scaffold are critical determinants of its biological activity. Research into related polyacetylenes has demonstrated that both the position and the stereochemistry of these alcohol moieties can profoundly influence the molecule's interaction with biological targets. For instance, studies on similar compounds have shown that the diol functionality is often essential for cytotoxic or anti-inflammatory effects.

The stereochemistry at the chiral centers bearing the hydroxyl groups (C-3 and C-8) is a key factor in the molecule's bioactivity. The specific (R) or (S) configuration at each of these positions dictates the three-dimensional shape of the molecule, which in turn governs its ability to bind to specific protein pockets or enzymes. While comprehensive studies on all possible stereoisomers of this compound are limited, research on the closely related compound falcarinol (B191228) ((3R, 9Z)-heptadeca-1,9-diene-4,6-diyn-3-ol) highlights the importance of stereochemistry. The (3R) configuration in falcarinol has been associated with specific biological activities, suggesting that a similar stereochemical preference may exist for the diol derivative. researchgate.net

Role of Diene and Diyne Moieties in Biological Efficacy

The conjugated system of a diene (two double bonds) and a diyne (two triple bonds) is a hallmark of many biologically active polyacetylenes, including this compound. This extended π-system is not merely a passive structural element but an active participant in the molecule's mechanism of action. The rigidity and planarity conferred by the diyne moiety, coupled with the reactivity of the conjugated system, are thought to be crucial for interactions with cellular components.

Influence of Carbon Chain Length and Saturation

Variations in the carbon chain length could impact the molecule's ability to anchor itself within the hydrophobic pockets of target proteins. A shorter or longer chain might lead to a suboptimal fit, thereby reducing binding affinity and biological activity. Similarly, the introduction of additional double or triple bonds, or the saturation of existing ones, would alter the chain's flexibility and conformation, which could have a profound effect on the molecule's interaction with its biological targets.

Derivatization Strategies and Their Effects on Potency and Selectivity

To enhance the therapeutic potential of this compound, various derivatization strategies can be employed. These modifications aim to improve potency, increase selectivity towards specific targets, and optimize pharmacokinetic properties. Key sites for derivatization include the hydroxyl groups, the carbon chain, and the diene-diyne system.

Esterification or etherification of the hydroxyl groups at C-3 and C-8 can modulate the compound's polarity and its ability to act as a hydrogen bond donor or acceptor. Such modifications can also serve as a prodrug strategy, where the active diol is released upon enzymatic cleavage within the target cells. Alterations to the carbon chain, such as the introduction of functional groups or heteroatoms, can influence the molecule's metabolic stability and tissue distribution. Furthermore, modifications to the diene-diyne system, while potentially altering its intrinsic reactivity, could be explored to fine-tune its biological activity and reduce off-target effects.

Computational Modeling for SAR Prediction and Elucidation

In modern drug discovery, computational methods are indispensable tools for predicting and elucidating the structure-activity relationships of bioactive compounds. For this compound, molecular docking and quantitative structure-activity relationship (QSAR) models can provide valuable insights into its mechanism of action and guide the design of new, improved analogs.

Molecular Docking and Dynamics Simulations

Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target protein. By generating a three-dimensional model of the ligand-protein complex, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is invaluable for understanding the molecular basis of the compound's activity and for designing derivatives with enhanced binding properties. Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event.

Advanced Analytical Characterization in Research

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is a cornerstone technique for the accurate mass determination and elemental composition confirmation of Heptadeca-1,9-dien-4,6-diyne-3,8-diol. The high resolving power of this method allows for the differentiation of compounds with very similar mass-to-charge ratios, providing a high degree of confidence in the identification of the analyte.

In the analysis of polyacetylenes like falcarindiol (B120969), a closely related compound, HR-ESI-MS is crucial for confirming the molecular formula. chemfaces.com For this compound, with a molecular formula of C17H24O2, the expected exact mass is approximately 260.1776 g/mol . nist.gov HR-ESI-MS can measure this mass with exceptional accuracy, typically within a few parts per million (ppm), which is a key step in its structural confirmation.

The ionization process in ESI is soft, which typically results in the observation of the protonated molecule [M+H]+ or adducts with other ions present in the mobile phase, such as sodium [M+Na]+ or potassium [M+K]+. The accurate mass measurement of these ions provides the basis for the elemental composition calculation.

Table 1: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z |

| [M+H]+ | C17H25O2+ | 261.1849 |

| [M+Na]+ | C17H24O2Na+ | 283.1669 |

| [M+K]+ | C17H24O2K+ | 299.1408 |

Note: The data in this table is theoretical and serves as a reference for expected HR-ESI-MS results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing insights into the connectivity of atoms and their spatial arrangement.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. The ¹H NMR spectrum would reveal the chemical shifts, multiplicities (splitting patterns), and integration of the various protons, allowing for the identification of olefinic, acetylenic, and aliphatic protons, as well as those attached to carbons bearing hydroxyl groups. scielo.br

The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. spectrabase.com The chemical shifts of the carbons in the vinyl, alkyne, and aliphatic regions, as well as the carbons bonded to the hydroxyl groups, are characteristic and aid in the structural assignment. chemfaces.combiocrick.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule. Key 2D NMR experiments for the structural elucidation of this compound would include:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the known proton assignments. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and piecing together the entire carbon skeleton. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Atom | Expected Chemical Shift Range (ppm) |

| Alkene | ¹H | 5.0 - 6.5 |

| ¹³C | 110 - 140 | |

| Alkyne | ¹³C | 60 - 90 |

| Carbinol (C-OH) | ¹H | 3.5 - 5.5 |

| ¹³C | 50 - 80 | |

| Aliphatic (CH₂, CH₃) | ¹H | 0.8 - 2.5 |

| ¹³C | 10 - 40 |

Note: These are general chemical shift ranges and the actual values for this compound may vary.

The three-dimensional structure and conformational preferences of this compound can be investigated using advanced NMR techniques. The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited in this context.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect through-space interactions between protons that are in close proximity, typically within 5 Å. The intensity of the cross-peaks in a NOESY or ROESY spectrum is proportional to the inverse sixth power of the distance between the protons, providing valuable constraints for conformational analysis and the determination of the relative stereochemistry of the chiral centers at C-3 and C-8.

For flexible molecules like this compound, which has several rotatable bonds, these experiments can help to identify the predominant conformation(s) in solution. Furthermore, the use of chiral aligning media in NMR can be a powerful tool for the enantiodiscrimination of polyacetylenes, which is pertinent to the study of different stereoisomers of this compound. nih.govnih.gov

Ultraviolet (UV) and Infrared (IR) Spectroscopy for Functional Group Analysis

UV-Visible and IR spectroscopy provide complementary information about the electronic transitions and vibrational modes of the molecule, respectively, which is useful for identifying key functional groups.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to the presence of the conjugated diene-diyne chromophore. The extended π-system in this molecule allows for π → π* electronic transitions upon absorption of UV or visible light. The position of the absorption maximum (λmax) and the shape of the spectrum are indicative of the extent of conjugation. mdpi.com For related polyacetylenes, UV detection is often employed in chromatographic methods, with monitoring wavelengths typically in the range of 200-280 nm. researchgate.net The presence of multiple maxima or shoulders in the UV spectrum is also a characteristic feature of many polyacetylenes. researchgate.netfdbio-rptu.decirad.fr

Infrared (IR) spectroscopy is used to identify the vibrational frequencies of the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the O-H, C-H (sp, sp², and sp³), C≡C, and C=C bonds.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Alkene) | Stretching | 3010 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C≡C (Alkyne) | Stretching | 2100 - 2260 (weak or absent) |

| C=C (Alkene) | Stretching | 1620 - 1680 |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

Note: The intensity of the C≡C stretching band can be weak in symmetrical or nearly symmetrical alkynes. A Raman signal for the related falcarindiol has been observed at 2252 cm⁻¹, corresponding to the diyne moiety. researchgate.net

Development and Validation of Analytical Methods for Biological Matrices (non-clinical)

The quantification of this compound in non-clinical biological matrices, such as plasma, serum, or tissue homogenates, requires the development and validation of a robust analytical method. High-performance liquid chromatography (HPLC) coupled with a suitable detector is the most common technique for this purpose.

Method Development: The development of an HPLC method would involve the optimization of several parameters:

Column: A reversed-phase column, such as a C18, is typically used for the separation of moderately polar compounds like polyacetylenes.

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water, often with a small amount of acid like formic acid to improve peak shape) is common. nih.gov

Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at multiple wavelengths, which aids in peak identification and purity assessment. nih.gov Mass spectrometric detection (LC-MS) would provide higher selectivity and sensitivity. researchgate.net

Sample Preparation: This is a critical step to remove interferences from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) would be employed to isolate the analyte of interest.

Method Validation: Once the method is developed, it must be validated to ensure its reliability and accuracy for the intended application. The validation process typically assesses the following parameters according to established guidelines:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a defined range.

Accuracy: The closeness of the measured concentration to the true concentration, often assessed by analyzing samples with known amounts of the analyte (spiked samples).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | Correlation coefficient (r²) of the calibration curve | ≥ 0.99 |

| Accuracy | % Recovery of spiked samples | 85-115% |

| Precision | Relative Standard Deviation (RSD) | ≤ 15% |

| LOQ | The lowest concentration on the calibration curve | Signal-to-noise ratio ≥ 10 |

The successful development and validation of such an analytical method are essential for pharmacokinetic and metabolic studies in a non-clinical setting. nih.govmdpi.com

Chemical Ecology and Ecological Significance

Role in Plant Defense Against Pests and Pathogens

Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a key player in the innate immune system of plants, functioning as a phytoalexin that provides resistance against a variety of pathogenic microbes. taylorandfrancis.comnih.gov Its production is often induced in response to biotic stress, such as fungal or bacterial invasion. nih.gov The compound's potent antimicrobial properties are a cornerstone of its defensive function. nih.gov

Research has demonstrated its efficacy as both an antifungal and antibacterial agent. It is recognized as an antifungal polyacetylene present in the roots of carrots and other plants. wikipedia.orgbjherbest.com Studies have confirmed its inhibitory action against fungal growth. nih.gov In tomato (Solanum lycopersicum), a specific biosynthetic gene cluster is responsible for producing falcarindiol (B120969), and the activation of this cluster is directly linked to the plant's resistance to fungal and bacterial pathogens. nih.gov

The compound's antibacterial effects are also significant. It exhibits a strong inhibitory effect on Gram-positive bacteria, such as Staphylococcus aureus, and a more moderate effect on Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. taylorandfrancis.comnih.gov This broad-spectrum antimicrobial activity underscores its importance as a pre-formed and inducible chemical barrier against infection. nih.govtaylorandfrancis.com

Table 1: Documented Plant Defense Activities of this compound

| Pathogen Type | Target Organism(s) | Observed Effect | Reference(s) |

| Fungi | General fungal pathogens | Growth inhibition | nih.govwikipedia.orgnih.gov |

| Bacteria (Gram-positive) | Staphylococcus aureus | Potent inhibitory effect | taylorandfrancis.comnih.gov |

| Bacteria (Gram-negative) | Escherichia coli, Pseudomonas aeruginosa | Inhibitory activity | nih.gov |

| Bacteria (General) | Bacterial pathogens of tomato | Confers disease resistance | nih.gov |

Inter-Species Chemical Interactions

Beyond direct toxicity to pathogens, this compound mediates complex inter-species interactions by disrupting bacterial communication, a process known as quorum sensing (QS). QS systems allow bacteria to coordinate gene expression with population density, often regulating virulence and biofilm formation.

Falcarindiol has been identified as a potent inhibitor of QS in the opportunistic human pathogen Pseudomonas aeruginosa. taylorandfrancis.com It can inhibit the production of the Pseudomonas Quinolone Signal (PQS) at sub-inhibitory concentrations, meaning it disrupts communication without directly killing the bacteria. taylorandfrancis.com This disruption has significant consequences for the pathogen's ability to cause disease. For example, treatment with falcarindiol has been shown to significantly reduce the production of the virulence factor pyocyanine and impair the swarming motility of P. aeruginosa. mdpi.com Furthermore, it can inhibit biofilm formation, a key factor in chronic infections, by up to 60%. taylorandfrancis.com Its activity is not limited to P. aeruginosa; the emission behavior of Vibrio harveyi has also been shown to be suppressed by falcarindiol. taylorandfrancis.com

By interfering with these communication pathways, plants producing falcarindiol can effectively disarm pathogens, representing a sophisticated anti-virulence defense strategy that reduces the pathogenicity of surrounding microbes. mdpi.com

Table 2: Effects of this compound on Bacterial Quorum Sensing and Virulence

| Target Organism | Mechanism/Target | Observed Effect | Reference(s) |

| Pseudomonas aeruginosa | Quorum Sensing (PQS signal) | Inhibition of signal production | taylorandfrancis.com |

| Pseudomonas aeruginosa | Virulence Factor Production | Significant reduction in pyocyanine | mdpi.com |